molecular formula C19H17ClN2O4 B2918295 N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-50-1

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No. B2918295
CAS RN: 868223-50-1
M. Wt: 372.81
InChI Key: GVOHKDFMYMRDFY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as aurora kinase inhibitors, which target the activity of enzymes involved in cell division.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide targets aurora kinases, which are enzymes that play a critical role in cell division. By inhibiting these enzymes, this compound disrupts the normal process of cell division, leading to cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting aurora kinases, it has been shown to affect the activity of other enzymes involved in cell division, as well as to alter the expression of genes involved in cell growth and survival. This compound has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of cancer. In addition, it has been shown to have a favorable toxicity profile in preclinical and clinical studies. However, one limitation of this compound is its relatively complex synthesis, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to this compound. Finally, further studies are needed to better understand the mechanisms of action of this compound and to identify potential combination therapies that could enhance its anti-tumor activity.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with 2-(5-methoxy-1-oxoisoquinolin-2-yl)acetic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylpiperazine to yield the final product.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, it has been shown to have potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. This compound has also been evaluated in clinical trials for the treatment of various types of cancer, including acute myeloid leukemia, solid tumors, and lymphomas.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-16-5-3-4-14-13(16)8-9-22(19(14)24)11-18(23)21-15-10-12(20)6-7-17(15)26-2/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOHKDFMYMRDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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